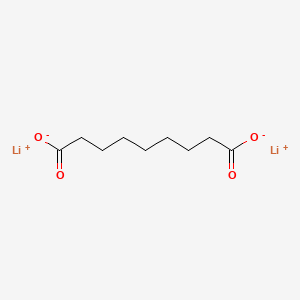

Dilithium azelate

Description

The exact mass of the compound Nonanedioic acid, dilithium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38900-29-7 |

|---|---|

Molecular Formula |

C9H16LiO4 |

Molecular Weight |

195.2 g/mol |

IUPAC Name |

dilithium;nonanedioate |

InChI |

InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13); |

InChI Key |

RAOMROVPLONYOQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-] |

Canonical SMILES |

[Li].C(CCCC(=O)O)CCCC(=O)O |

Other CAS No. |

38900-29-7 |

physical_description |

Liquid; OtherSolid |

Pictograms |

Irritant |

Related CAS |

123-99-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dilithium Azelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) azelate, the dilithium salt of nonanedioic acid (azelaic acid), is a chemical compound with established applications in industrial chemistry, primarily as a co-thickener in the production of high-performance lithium complex greases.[1][2] Its bifunctional nature, arising from the two carboxylate groups, allows it to form stable complexes that enhance the thermal and mechanical properties of lubricating greases.[1] While its primary use is in materials science, the parent molecule, azelaic acid, possesses known biological activities, suggesting potential, albeit largely unexplored, avenues for dilithium azelate in other fields, including drug development.[3]

This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on quantitative data, experimental protocols for its synthesis, and a discussion of its spectral and thermal characteristics.

Chemical and Physical Properties

This compound is typically described as a white or off-white solid.[1] There is some variability in the reported physical properties, which is common for chemical data from different commercial suppliers. A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄Li₂O₄ | [1][4][5][6] |

| Molecular Weight | 200.09 g/mol | [1][5] |

| CAS Number | 38900-29-7 | [1][4][5][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 160.5 °C | [1] |

| Boiling Point | 370.5 °C at 760 mmHg | [1] |

| Density | 1.131 g/cm³ | [1] |

| Flash Point | 192.1 °C | [1] |

| Solubility | Information not readily available. The parent azelaic acid is slightly soluble in water. | |

| LogP | -0.78310 | [1] |

Synthesis of this compound

The primary documented synthesis of this compound is an in-situ reaction during the production of lithium complex greases. This process involves the neutralization of azelaic acid with a lithium base, typically lithium hydroxide (B78521), in a base oil medium.

Experimental Protocol: In-Situ Synthesis in a Grease Matrix

The following is a generalized experimental protocol derived from patent literature for the laboratory-scale synthesis of a lithium complex grease containing this compound.

Materials:

-

Azelaic acid

-

12-hydroxystearic acid (optional, for complex grease formation)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Base oil (e.g., mineral oil)

-

Reaction kettle equipped with a stirrer and heating mantle

-

Thermometer

Procedure:

-

Charging the Reactor: Charge the reaction kettle with the desired amount of base oil.

-

Dissolution of Acids: Add azelaic acid and, if applicable, 12-hydroxystearic acid to the base oil. Heat the mixture to 80-90 °C with continuous stirring until the acids are completely dissolved.

-

Saponification: Prepare an aqueous solution of lithium hydroxide monohydrate. Slowly add the lithium hydroxide solution to the hot oil-acid mixture. The reaction is exothermic.

-

Dehydration: Increase the temperature of the mixture to 140-160 °C to drive off the water from the reaction and the lithium hydroxide solution. This step is crucial for the formation of the grease structure.

-

Heating to Top Temperature: After dehydration, the temperature is further raised to 200-220 °C to ensure complete reaction and the formation of a homogeneous soap melt.

-

Cooling and Milling: The mixture is then cooled in a controlled manner. During cooling, the lithium soaps, including this compound, crystallize to form the grease's fibrous thickener structure. The final product is often milled to achieve the desired consistency.

Logical Relationship of Synthesis Steps

Caption: Generalized workflow for the in-situ synthesis of this compound.

Spectral Properties

Infrared (IR) Spectroscopy

The formation of a carboxylate salt from a carboxylic acid results in a characteristic shift in the carbonyl stretching frequency. For this compound, the key IR absorptions are expected to be:

-

Asymmetric COO⁻ Stretch: A strong band is anticipated in the region of 1550-1610 cm⁻¹. This is a shift from the C=O stretch of the parent azelaic acid, which occurs at a higher frequency (typically around 1700 cm⁻¹).

-

Symmetric COO⁻ Stretch: A weaker band is expected between 1400-1450 cm⁻¹.

The presence of these two distinct peaks, and the disappearance of the broad O-H stretch from the carboxylic acid, would confirm the formation of the dilithium salt.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. However, the spectra would be expected to reflect the symmetrical nature of the azelate dianion.

-

¹H NMR: The proton signals would be expected to be similar to those of azelaic acid, with slight upfield or downfield shifts due to the change in the electronic environment at the carboxylate ends. The acidic proton signal of the carboxylic acid would be absent.

-

¹³C NMR: The most significant change would be observed for the carbonyl carbon. In the parent acid, this signal is typically around 175-180 ppm. In the salt, this signal is expected to shift, and due to the symmetry of the dianion, a single signal would be expected for both carboxylate carbons. The aliphatic carbon signals would likely experience minor shifts.

Thermal Properties

While specific TGA/DTA data for this compound is not available, the thermal stability of lithium dicarboxylates is a subject of interest, particularly in the context of materials for lithium-ion batteries.[9] Generally, the thermal decomposition of such salts involves the loss of carbon dioxide and the formation of lithium carbonate, which itself decomposes at higher temperatures.[10][11]

A generalized experimental protocol for the thermal analysis of a solid sample like this compound is as follows:

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of finely powdered this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The derivative of this curve can also be plotted to identify the temperatures of maximum mass loss rate.

Logical Relationship for Thermal Analysis

Caption: Logical flow of thermal analysis for this compound.

Applications and Potential Research Directions

The primary established application of this compound is as a complexing agent in lithium greases, where it contributes to a higher dropping point and improved thermal stability.[1] It is also mentioned as being used in organic synthesis as a catalyst or reagent.[1]

Given the dermatological applications of its parent compound, azelaic acid (used in the treatment of acne and rosacea), there is a potential for exploring the biological activity of this compound.[3] However, there is currently no readily available literature on its use in drug development or its interaction with biological signaling pathways. Future research could investigate its solubility in pharmaceutically acceptable solvents, its skin permeability, and its potential as a more soluble alternative to azelaic acid in topical formulations.

Conclusion

This compound is a compound with well-defined, albeit niche, industrial applications. Its chemical and physical properties are cataloged, though with some inconsistencies in reported values. The synthesis is understood primarily within the context of in-situ industrial processes. A significant gap in the scientific literature exists regarding detailed spectroscopic and thermal analysis data for the pure compound. Further research is warranted to fully characterize this molecule, which may open up new avenues for its application beyond its current use in lubricants.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azelaic acid, dilithium salt | C9H14Li2O4 | CID 162336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Dilithium Azelate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dilithium (B8592608) azelate, the dilithium salt of the naturally occurring dicarboxylic acid, azelaic acid. This document provides a thorough examination of the synthesis process, including experimental protocols, and relevant physicochemical data. The information is tailored for professionals in research, scientific, and drug development fields, offering a foundational understanding of this chemical transformation.

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, is a well-regarded compound in dermatology for its therapeutic effects.[1] Its conversion to a salt, such as dilithium azelate, can modify its physicochemical properties, potentially influencing its solubility, stability, and formulation characteristics. The synthesis of this compound is a straightforward acid-base neutralization reaction between azelaic acid and lithium hydroxide (B78521). While this compound is often formed in situ during the manufacturing of lithium complex greases[2][3][4][5][6], this guide will also present a general laboratory-scale protocol for its synthesis and isolation.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the tables below for easy reference and comparison.

Table 1: Properties of Reactants and Product

| Property | Azelaic Acid | Lithium Hydroxide | This compound |

| CAS Number | 123-99-9[7] | 1310-65-2 | 38900-29-7[8][9][10][11] |

| Molecular Formula | C₉H₁₆O₄[7] | LiOH | C₉H₁₄Li₂O₄[9][12][13] |

| Molecular Weight | 188.22 g/mol [7][14] | 23.95 g/mol | 200.09 g/mol [13] |

| Appearance | White crystalline powder | White crystalline powder | White solid[9] |

| Melting Point | 106.5 °C | 462 °C | 160.5 °C[9] |

| Boiling Point | 286.5 °C at 100 mmHg | 924 °C | 370.5 °C at 760 mmHg[9] |

| Water Solubility | 2.1 g/L at 20 °C[1] | 12.7 g/100 mL at 20 °C | 203 g/L at 20 °C[8] |

Synthesis of this compound

The synthesis of this compound is based on the neutralization reaction between the two carboxylic acid groups of azelaic acid and two equivalents of lithium hydroxide. The reaction proceeds as follows:

Reaction Scheme:

HOOC-(CH₂)₇-COOH + 2 LiOH → Li⁺⁻OOC-(CH₂)₇-COO⁻Li⁺ + 2 H₂O

Experimental Protocol

The following protocol describes a general laboratory procedure for the synthesis of this compound. This procedure is based on fundamental acid-base chemistry principles and information gathered from related industrial processes.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

Equipment:

-

Reaction flask (e.g., a round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution of Azelaic Acid: In a reaction flask, dissolve a known quantity of azelaic acid in a suitable volume of deionized water. Gentle heating (e.g., to 50-60 °C) may be necessary to aid dissolution, as the solubility of azelaic acid in water is limited at room temperature.[1]

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide by dissolving two molar equivalents of lithium hydroxide monohydrate in deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the azelaic acid solution while stirring continuously. An exothermic reaction may be observed.

-

Heating and Completion of Reaction: Fit the reaction flask with a condenser and heat the mixture to a temperature of 80-90 °C for a period of 1-2 hours to ensure the reaction goes to completion.

-

Isolation of Product:

-

Crystallization: Allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to promote the crystallization of this compound.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

-

Washing: Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a desiccator under vacuum until a constant weight is achieved.

Stoichiometric Example:

Table 2: Example Quantities for Laboratory Synthesis

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Azelaic Acid | 188.22 | 0.1 | 18.82 |

| Lithium Hydroxide Monohydrate | 41.96 | 0.2 | 8.39 |

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Table 3: Spectroscopic Data for Reactant and Expected Product Characteristics

| Technique | Azelaic Acid | This compound (Expected) |

| FTIR (cm⁻¹) | ~1700 (C=O stretch of carboxylic acid), broad O-H stretch (~2500-3300)[7][15][16] | Absence of broad O-H stretch, shift of C=O stretch to lower wavenumbers (e.g., ~1550-1610) indicating carboxylate formation. |

| ¹H NMR | Signals corresponding to the protons of the alkyl chain and the acidic protons of the carboxylic acid groups. | Disappearance of the acidic proton signal. |

| ¹³C NMR | Signal for the carboxylic acid carbon (~178 ppm).[17] | Shift in the carboxylic carbon signal. |

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical sequence of steps, which can be visualized as a workflow.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from azelaic acid and lithium hydroxide is a well-defined acid-base neutralization reaction. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol and key physicochemical data to aid researchers and professionals in the fields of chemistry and drug development. The provided workflow and data tables offer a structured approach to understanding and executing this chemical transformation. Further characterization of the final product is recommended to confirm its identity and purity.

References

- 1. PROCESS AZEPUR99 - Azelaic [azelaic.com]

- 2. lubesngreases.com [lubesngreases.com]

- 3. US7829512B2 - Method and equipment for making a complex lithium grease - Google Patents [patents.google.com]

- 4. US4582619A - Preparation of high dropping point lithium complex soap grease - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EMEROX Azelaic Acid for Lithium Complex Grease | Emery [emeryoleo.com]

- 7. Azelaic acid [webbook.nist.gov]

- 8. This compound CAS#: 38900-29-7 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 38900-29-7 [chemicalbook.com]

- 11. Azelaic acid, dilithium salt | C9H14Li2O4 | CID 162336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. China this compound CAS NO.:38900-29-7 For Fiber And Chemical Fiber Field Manufacturers, Suppliers, Factory - Made in China - Chicheng Biotech [chichengbiotech.com]

- 13. GSRS [precision.fda.gov]

- 14. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Azelaic acid(123-99-9) 13C NMR [m.chemicalbook.com]

Spectroscopic Characterization of Dilithium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of dilithium azelate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct experimental data for this compound is not widely available in the public domain, this guide presents predicted data based on the well-documented spectra of its parent compound, azelaic acid, and established principles of spectroscopic changes upon salt formation. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate further research.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, and its salts have garnered attention for their therapeutic properties and as versatile chemical intermediates. This compound, as a salt, is expected to exhibit distinct physical and chemical properties compared to its acidic precursor, including increased solubility in polar solvents. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide aims to be a core resource for professionals working with or developing materials containing this compound by providing a detailed summary of its anticipated spectroscopic signature.

Predicted Spectroscopic Data

The formation of this compound from azelaic acid involves the deprotonation of the two carboxylic acid groups. This chemical modification leads to predictable changes in the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key changes in the NMR spectra upon conversion of azelaic acid to this compound are the disappearance of the acidic proton signal in ¹H NMR and shifts in the carbon signals, particularly the carboxyl carbons, in ¹³C NMR.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα (x2) | 2.0 - 2.2 | Triplet | 4H |

| Hβ (x2) | 1.4 - 1.6 | Quintet | 4H |

| Hγ, Hδ, Hε | 1.2 - 1.4 | Multiplet | 6H |

Note: The acidic protons of the carboxylic acid, typically observed between 10-12 ppm in the ¹H NMR spectrum of azelaic acid, will be absent in the spectrum of this compound.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (x2) | 180 - 185 |

| Cα (x2) | 35 - 40 |

| Cβ (x2) | 28 - 32 |

| Cγ, Cδ, Cε | 24 - 28 |

Note: The chemical shift of the carboxyl carbon in carboxylic acids is typically in the range of 170-185 ppm.[3] Upon deprotonation, a downfield shift is often observed.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show significant differences from that of azelaic acid, most notably in the region of the hydroxyl and carbonyl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2950 | Medium-Strong |

| Carboxylate Asymmetric Stretch | 1550 - 1610 | Strong |

| Carboxylate Symmetric Stretch | 1400 - 1450 | Strong |

Note: The broad O-H stretching band characteristic of carboxylic acids (typically 2500-3300 cm⁻¹) will be absent.[2] The single C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct carboxylate stretches.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from azelaic acid.

Materials:

-

Azelaic acid

-

Lithium hydroxide (B78521) (LiOH) or Lithium carbonate (Li₂CO₃)

-

Deionized water or an appropriate alcohol (e.g., ethanol)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reaction flask

-

Condenser (if refluxing)

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve a known amount of azelaic acid in a suitable solvent (e.g., water or ethanol) in a reaction flask with stirring. Gentle heating may be required to achieve complete dissolution.

-

In a separate container, prepare a solution of lithium hydroxide (2 molar equivalents) or a slurry of lithium carbonate (1 molar equivalent) in the same solvent.

-

Slowly add the lithium base solution/slurry to the azelaic acid solution with continuous stirring.

-

If using lithium carbonate, effervescence (release of CO₂) will be observed. Continue stirring until the gas evolution ceases.

-

The reaction mixture can be gently heated to ensure the reaction goes to completion.

-

The resulting solution contains this compound. To isolate the solid product, the solvent can be removed under reduced pressure (rotary evaporation) or by crystallization.

-

The solid this compound should be collected by filtration and washed with a small amount of cold solvent.

-

Dry the product in a vacuum oven at a suitable temperature to remove any residual solvent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Dilithium Azelate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of dilithium (B8592608) azelate. While specific crystallographic data for dilithium azelate is not currently available in open literature, this document outlines the theoretical framework and standard experimental protocols that would be employed for such an analysis. The guide covers the synthesis of this compound, single crystal growth techniques, and detailed procedures for both single-crystal and powder X-ray diffraction (XRD) analysis. Furthermore, it presents a hypothetical data set in structured tables to illustrate the expected outcomes of such an investigation and includes workflow diagrams generated using Graphviz to visualize the experimental processes. This document is intended to serve as a practical reference for researchers undertaking the crystallographic analysis of this and similar organic salt compounds.

Introduction

This compound (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a dicarboxylic acid of interest in various industrial and pharmaceutical applications. Understanding the solid-state structure of this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis provides precise information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This knowledge is fundamental for structure-property relationship studies and for the rational design of crystalline materials with desired characteristics.

This guide details the necessary steps to perform a complete crystal structure analysis of this compound, from material synthesis to the final structural refinement.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

Reactant Preparation: A stoichiometric amount of azelaic acid (C₉H₁₆O₄) is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Titration: Two equivalents of a lithium base, typically lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), dissolved in water, are slowly added to the azelaic acid solution under constant stirring. The reaction is monitored by pH measurement until a neutral pH is achieved, indicating complete neutralization.

-

Isolation: The resulting solution is then concentrated by rotary evaporation to induce precipitation of this compound.

-

Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted azelaic acid, and then dried under vacuum to yield a white crystalline powder.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. For a compound like this compound, several common techniques can be employed.

Experimental Protocol: Slow Evaporation Method

-

Saturated Solution Preparation: A saturated solution of this compound is prepared at a slightly elevated temperature in a solvent in which it has moderate solubility (e.g., a water/ethanol mixture).

-

Filtration: The hot, saturated solution is filtered to remove any particulate impurities.

-

Crystallization: The filtered solution is transferred to a clean crystallizing dish, which is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for diffraction are expected to form. The crystals are then carefully harvested from the mother liquor.

Crystal Structure Determination by X-ray Diffraction

4.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.[1][2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3]

4.2. Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for obtaining structural information from polycrystalline samples.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder diffractometer, where the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[4][5]

-

Data Analysis: The resulting diffraction pattern is used for phase identification by comparison with a database. If a structural model is available (e.g., from SC-XRD), Rietveld refinement can be performed to refine the crystal structure parameters against the powder data.[6][7][8]

Data Presentation

The following tables present a hypothetical but plausible set of crystallographic data for this compound, as would be obtained from a successful crystal structure analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₄Li₂O₄ |

| Formula Weight | 200.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 995.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.335 |

| Absorption Coefficient (mm⁻¹) | 0.105 |

| F(000) | 424 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Li1-O1 | 1.945(3) | O1-Li1-O2 | 110.5(1) |

| Li1-O2 | 1.958(3) | O3-Li2-O4 | 108.9(1) |

| Li2-O3 | 1.939(3) | C1-O1-Li1 | 125.4(2) |

| Li2-O4 | 1.962(3) | C9-O3-Li2 | 124.8(2) |

| C1-O1 | 1.254(2) | O1-C1-C2 | 118.2(2) |

| C1-O2 | 1.261(2) | O3-C9-C8 | 118.5(2) |

| C9-O3 | 1.258(2) | ||

| C9-O4 | 1.265(2) |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for single crystal growth of this compound.

Caption: Logical workflow for X-ray diffraction analysis.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its material properties. This guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and single crystal growth to detailed X-ray diffraction analysis. Although specific crystallographic data for this compound is not yet publicly available, the methodologies and hypothetical data presented herein serve as a robust framework for researchers in the field. The successful application of these techniques will undoubtedly contribute to the advancement of materials science and drug development by enabling the rational design of crystalline forms with optimized performance characteristics.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. neutrons.ornl.gov [neutrons.ornl.gov]

- 4. mcgill.ca [mcgill.ca]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. MyScope [myscope.training]

- 7. Rietveld Refinement [crystalimpact.com]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Dilithium Azelate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical exploration of the thermal decomposition pathway of dilithium (B8592608) azelate. Due to a lack of specific experimental data in the public domain for this compound, the proposed pathway, quantitative data, and visualizations are based on the general principles of thermal decomposition of dicarboxylic acid salts and related lithium compounds. This document should be used as a foundational guide for designing experimental investigations.

Introduction

Dilithium azelate (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a nine-carbon dicarboxylic acid.[1][2] While azelaic acid and its derivatives find applications in pharmaceuticals and polymers, the thermal behavior of its lithium salt is not extensively documented. Understanding the thermal stability and decomposition pathway of this compound is crucial for its potential use in applications involving elevated temperatures, such as in material synthesis or as an additive in various formulations. This guide provides a proposed thermal decomposition pathway, summarizes key physicochemical properties, and details the necessary experimental protocols to validate these hypotheses.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₄Li₂O₄ | [1] |

| Molecular Weight | 200.09 g/mol | [1] |

| CAS Number | 38900-29-7 | [1][3] |

| Melting Point | 160.5 °C | [1][4] |

| Boiling Point | 370.5 °C at 760 mmHg | [1][4] |

| Appearance | White solid | [1] |

| Density | 1.131 g/cm³ | [4] |

Table 1: Physicochemical Properties of this compound

Proposed Thermal Decomposition Pathway

The thermal decomposition of dicarboxylate salts can proceed through various mechanisms, including decarboxylation, dehydration, and cyclization. For this compound, a plausible multi-step decomposition pathway is proposed, primarily involving decarboxylation to form organolithium intermediates and ultimately lithium carbonate and other byproducts.

Logical Flow of the Proposed Decomposition Pathway

Caption: Proposed logical flow of the thermal decomposition of this compound.

Based on this proposed pathway, a summary of the expected mass loss at each stage as would be observed in a Thermogravimetric Analysis (TGA) is presented in Table 2.

| Decomposition Stage | Temperature Range (°C) (Hypothetical) | Proposed Reaction | Theoretical Mass Loss (%) |

| Stage 1 | 200 - 300 | C₉H₁₄Li₂O₄ → Li-C₈H₁₄-COOLi + CO₂ | 22.0% |

| Stage 2 | 300 - 400 | Li-C₈H₁₄-COOLi → Li-C₇H₁₄-Li + CO₂ | 22.0% |

| Stage 3 | > 400 | Further decomposition and reaction of intermediates with evolved CO₂ to form Li₂CO₃ and volatile organic compounds. | Variable |

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound Decomposition

Experimental Protocols

To validate the proposed thermal decomposition pathway and quantify the thermal properties of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperatures and quantify the mass loss at each stage.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage mass loss as a function of temperature. The onset temperature of each mass loss step will be determined from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as phase transitions or exothermic/endothermic decomposition processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a sealed aluminum pan. An empty sealed aluminum pan will be used as the reference.

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point will be determined from the onset of the endothermic melting peak. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 4.1).

-

EGA Parameters:

-

TGA-MS: The transfer line to the mass spectrometer should be heated to prevent condensation of evolved gases (e.g., 200-250 °C). The mass spectrometer will scan a mass-to-charge ratio (m/z) range of approximately 10-200 amu.

-

TGA-FTIR: The gas cell and transfer line will be heated. FTIR spectra of the evolved gases will be collected continuously throughout the TGA experiment.

-

-

Data Analysis:

-

TGA-MS: The ion current for specific m/z values corresponding to expected decomposition products (e.g., m/z 44 for CO₂) will be plotted against temperature and correlated with the TGA mass loss steps.

-

TGA-FTIR: The absorbance at characteristic wavenumbers for expected gaseous products (e.g., ~2350 cm⁻¹ for CO₂) will be plotted against temperature.

-

Experimental Workflow

Caption: Workflow for the experimental investigation of this compound's thermal decomposition.

Analysis of Solid Residue

Objective: To identify the final solid product(s) of the thermal decomposition.

Methodology:

-

Sample Preparation: Heat a larger sample (e.g., 100 mg) of this compound in a furnace under an inert atmosphere to a temperature just above the final decomposition stage as determined by TGA (e.g., 500 °C).

-

Analytical Techniques:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the residue. The diffraction pattern of the residue will be compared with standard diffraction patterns of likely products, such as lithium carbonate (Li₂CO₃) and lithium oxide (Li₂O).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the residue. The presence of a strong carbonate peak (around 1430-1500 cm⁻¹) would support the formation of lithium carbonate.

-

Conclusion

References

The Solubility of Dilithium Azelate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the solubility of dilithium (B8592608) azelate in organic solvents. A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound across a range of organic solvents. While general qualitative descriptors such as "excellent solubility in organic solvents" are cited, precise numerical values remain largely undocumented.[1] This guide summarizes the available qualitative and limited quantitative data, provides context by comparing the solubility of other relevant lithium salts, and presents a detailed, generalized experimental protocol for the systematic determination of dilithium azelate's solubility. This document aims to serve as a foundational resource for researchers, enabling them to make informed decisions and providing the necessary methodology to generate the specific solubility data required for their work.

Introduction to this compound

This compound (CAS No. 38900-29-7), the dilithium salt of nonanedioic acid (azelaic acid), is a white solid compound.[1] It is utilized in various applications, including as a thickening agent in industrial greases and as a reagent in organic synthesis.[2][3] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing new formulations, and ensuring the efficiency of manufacturing processes. The presence of two carboxylate groups suggests that its solubility will be highly dependent on the polarity of the solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 38900-29-7 | [4][5][6] |

| Molecular Formula | C₉H₁₄Li₂O₄ | [1][7] |

| Molecular Weight | 200.09 g/mol | [1][7] |

| Appearance | White or off-white solid/powder | [1][8] |

| Melting Point | 160.5 °C | [7] |

| Boiling Point | 370.5 °C at 760 mmHg | [7] |

| Density | ~1.13 - 1.29 g/cm³ | [4][7] |

Solubility Data for this compound

Specific quantitative solubility data for this compound in organic solvents is extremely limited. The available information is summarized in Table 2.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 203 g/L | 20 | [4][5][9] |

| "Organic solvents" | 30 g/L | Not Specified | [10] |

| Polar Solvents | Soluble (qualitative) | Not Specified | [8] |

| Non-polar Solvents | Limited solubility (qualitative) | Not Specified | [8] |

| Hydrocarbons | Soluble (qualitative) | Not Specified | [3] |

The single quantitative data point for "Organic solvents" lacks the necessary detail regarding the specific solvent used, limiting its practical application.[10] However, the qualitative data consistently indicates that this compound, as an ionic salt, exhibits higher solubility in polar solvents compared to non-polar ones, which aligns with the "like dissolves like" principle of solubility.[8][11][12]

Comparative Solubility of Related Lithium Salts

To provide a functional frame of reference, Table 3 presents solubility data for other lithium salts in common organic solvents. This data, primarily from studies related to lithium-ion battery electrolytes, can help researchers estimate the potential solubility of this compound in similar solvent systems. Organic lithium salts, such as lithium methyl carbonate, generally show higher solubility in organic solvents than inorganic salts like lithium carbonate.[13][14]

| Lithium Salt | Solvent | Molar Solubility (mol/L) | Temperature (°C) | References |

| Lithium Methyl Carbonate | Dimethyl Carbonate (DMC) | 9.6 x 10⁻⁴ | Not Specified | [13][14] |

| Lithium Ethyl Carbonate | Dimethyl Carbonate (DMC) | > 9.0 x 10⁻⁵ | Not Specified | [13][14] |

| Lithium Oxalate | Dimethyl Carbonate (DMC) | > 9.0 x 10⁻⁵ | Not Specified | [13][14] |

| Lithium Carbonate | Dimethyl Carbonate (DMC) | 9.0 x 10⁻⁵ | Not Specified | [13][14] |

| Lithium Nitrate (LiNO₃) | Ethanol | High (not quantified) | 25 - 45 | [15] |

| Lithium Bromide (LiBr) | Ethanol | High (not quantified) | 25 - 45 | [15] |

| Lithium Chloride (LiCl) | Ethanol | Moderate (not quantified) | 25 - 45 | [15] |

| Lithium Fluoride (LiF) | Ethanol | Low (not quantified) | 25 - 45 | [15] |

| Lithium Nitrate (LiNO₃) | Acetonitrile | High (not quantified) | 25 - 45 | [15] |

| Lithium Nitrate (LiNO₃) | Dimethyl Sulfoxide (DMSO) | High (not quantified) | 25 - 45 | [15] |

Experimental Protocol for Solubility Determination

Given the data gap, researchers will likely need to determine the solubility of this compound experimentally. The following is a generalized and robust protocol based on the isothermal shake-flask method, a standard technique for measuring the solubility of a solid in a liquid.[15][16]

5.1. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for lithium ion quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

-

Deionized water and appropriate acids for sample dilution and instrument blanks

5.2. Methodology

-

Preparation of Supersaturated Mixture: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the excess solid settle. For colloidal suspensions, centrifugation at the same constant temperature is necessary to achieve clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

-

Sample Preparation for Analysis: Accurately weigh the filtered aliquot. Dilute the sample gravimetrically or volumetrically with an appropriate solvent (e.g., dilute nitric acid in deionized water) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of lithium ions (Li⁺) in the diluted sample using a calibrated ICP-OES or AAS.

-

Calculation of Solubility: Calculate the concentration of this compound in the original saturated organic solvent based on the measured lithium concentration and the dilution factor. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]

- 3. sds.tmdfriction-iam.com [sds.tmdfriction-iam.com]

- 4. This compound CAS#: 38900-29-7 [m.chemicalbook.com]

- 5. 38900-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. GSRS [precision.fda.gov]

- 8. Buy this compound (EVT-426973) | 38900-29-7 [evitachem.com]

- 9. This compound | 38900-29-7 [chemicalbook.com]

- 10. shop.kenteurope.com [shop.kenteurope.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. [PDF] Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. benchchem.com [benchchem.com]

CAS number and molecular formula of Dilithium azelate.

Abstract

This technical guide provides a comprehensive overview of dilithium (B8592608) azelate, including its chemical properties, synthesis, and known applications. While direct research into the pharmacological applications of dilithium azelate is limited, this document explores its potential therapeutic relevance by examining the well-established biological activities of its constituent components: azelaic acid and lithium. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound.

Introduction

This compound is the dilithium salt of azelaic acid, a naturally occurring dicarboxylic acid. While its primary industrial application is as a thickening agent in the manufacturing of lithium complex greases, the compound holds potential interest for biomedical research due to the known therapeutic effects of both the azelate and lithium ions. Azelaic acid is recognized for its dermatological applications, including the treatment of acne and rosacea, and has been investigated for its anti-cancer properties. Lithium is a well-established therapeutic agent for bipolar disorder and has demonstrated neuroprotective effects. This guide summarizes the current knowledge on this compound and provides a theoretical framework for its potential in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Key quantitative data for the compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38900-29-7 | [2] |

| Molecular Formula | C9H14Li2O4 | [1] |

| Molecular Weight | 200.09 g/mol | [3] |

| IUPAC Name | dilithium nonanedioate | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction between azelaic acid and a lithium base, typically lithium hydroxide (B78521). The reaction involves the deprotonation of the two carboxylic acid groups of azelaic acid by the lithium hydroxide to form the dilithium salt and water.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of this compound in a laboratory setting.

Materials:

-

Azelaic acid (C9H16O4)

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of azelaic acid in a minimal amount of warm ethanol.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A stoichiometric amount of lithium hydroxide (2 moles of LiOH for every 1 mole of azelaic acid) is required.

-

Reaction: Slowly add the lithium hydroxide solution to the stirred azelaic acid solution. An exothermic reaction will occur.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the solution. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a drying oven at a low temperature or in a desiccator under vacuum to a constant weight.

Synthesis Workflow Diagram

References

Purity Analysis of Synthesized Dilithium Azelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized dilithium (B8592608) azelate. The document outlines potential impurities, detailed experimental protocols for key analytical techniques, and guidance on data interpretation. This guide is intended to support researchers and quality control professionals in ensuring the identity, purity, and quality of dilithium azelate for its intended applications.

Introduction to this compound and Potential Impurities

This compound (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a naturally occurring dicarboxylic acid. It is synthesized through the reaction of azelaic acid with a lithium base, typically lithium hydroxide. The purity of the final product is critical for its performance and safety, particularly in pharmaceutical and materials science applications.

Potential impurities in synthesized this compound can originate from the starting materials or be generated during the synthesis and purification processes.

Table 1: Potential Impurities in Synthesized this compound

| Impurity Category | Specific Examples | Potential Origin |

| Starting Materials | Unreacted Azelaic Acid | Incomplete reaction. |

| Other Dicarboxylic Acids (e.g., pelargonic acid, suberic acid) | Impurities in the azelaic acid raw material. | |

| Lithium Hydroxide/Lithium Carbonate | Incomplete reaction or presence in the lithium source. | |

| Process-Related Impurities | Monolithium Azelate | Incomplete reaction or improper stoichiometry. |

| Solvent Residues | Residual solvents from synthesis and purification steps. | |

| Degradation Products | To be determined based on stability studies. | Exposure to heat, light, or reactive agents. |

Synthesis of this compound

A common method for the synthesis of this compound is the neutralization of azelaic acid with lithium hydroxide.

Dilithium Azelate: A Technical Guide to its Properties, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate (Li₂C₉H₁₄O₄), the dilithium salt of nonanedioic acid (azelaic acid), is a specialty chemical primarily recognized for its role as a complexing agent in the formulation of high-performance lithium complex greases. This technical guide provides a comprehensive overview of the available scientific and technical information regarding dilithium azelate, including its chemical and physical properties, a generalized synthesis protocol, and its historical context within the lubricant industry. While a seminal discovery publication for this compound is not prominent in the scientific literature, its history is intrinsically linked to the advancement of lubrication technology. This document consolidates the available data for researchers and professionals in materials science and chemical synthesis.

Introduction

This compound, identified by its CAS number 38900-29-7, is an organic salt formed from the neutralization of azelaic acid with two equivalents of a lithium base.[1][2] Its primary and most well-documented application is as a co-thickener or complexing agent in the manufacture of lithium complex greases. In this capacity, it significantly enhances the thermal and mechanical stability of the grease, leading to a higher dropping point and improved performance in demanding applications.[3] This guide aims to collate the dispersed technical data on this compound, offering a centralized resource for scientific and industrial researchers.

Physicochemical Properties

The physicochemical properties of this compound have been reported in various chemical databases. However, some inconsistencies in the reported values exist, which may be attributable to different experimental conditions or purities of the samples. The available data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄Li₂O₄ | [3] |

| Molecular Weight | 200.09 g/mol | [4] |

| CAS Number | 38900-29-7 | [1] |

| Appearance | White solid | [3] |

| Melting Point | 160.5 °C | [3][5] |

| Boiling Point | 370.5 °C at 760 mmHg | [3][5] |

| Density | 1.131 g/cm³ | [3][5] |

| Flash Point | 192.1 °C | [3][5] |

| Synonyms | Dilithium nonanedioate, Azelaic acid dilithium salt | [1][4][6] |

History and Discovery

Patents from the 1970s, such as U.S. Patent 3,929,651, describe grease formulations containing a dilithium salt of a C₄-C₁₂ dicarboxylic acid, with this compound being a specific example. This suggests that the synthesis and application of this compound were likely driven by industrial research and development in the field of lubricants rather than fundamental academic research. The history of this compound is therefore a history of its application and its role in enhancing the performance of lithium-based greases.

Synthesis of this compound

While detailed, peer-reviewed experimental protocols for the synthesis of pure this compound are scarce, a generalized method can be inferred from patents describing the manufacture of lithium complex greases. The fundamental reaction involves the neutralization of azelaic acid with a suitable lithium base in a 1:2 molar ratio.

Generalized Experimental Protocol

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol (B145695) (or another suitable solvent)

Procedure:

-

Dissolution: Dissolve a known quantity of azelaic acid in a minimal amount of a suitable solvent, such as ethanol, with gentle heating and stirring.

-

Base Preparation: In a separate vessel, prepare a stoichiometric solution of lithium hydroxide monohydrate in deionized water. Two molar equivalents of lithium hydroxide are required for each mole of azelaic acid.

-

Neutralization: Slowly add the lithium hydroxide solution to the azelaic acid solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.

-

Precipitation and Isolation: As the reaction proceeds, this compound will precipitate from the solution. The reaction mixture can be cooled to enhance precipitation. The solid product is then isolated by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities. The purified this compound is then dried under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Spectroscopic and Thermal Analysis

A comprehensive search of scientific databases did not yield publicly available spectroscopic data (e.g., Infrared, NMR) or detailed thermal analysis data (e.g., TGA, DSC) specifically for pure this compound. Such data would be invaluable for the unambiguous identification and characterization of the compound. Researchers are encouraged to perform these analyses to contribute to the public body of knowledge on this material.

Applications and Significance

The primary application of this compound is as a key component in the formulation of lithium complex greases. Its incorporation leads to a more robust and thermally stable grease structure.

Role in Lithium Complex Greases

Lithium complex greases are formed by the co-crystallization of a simple lithium soap (e.g., lithium 12-hydroxystearate) and a lithium salt of a complexing agent, such as this compound. This complex thickener system exhibits a significantly higher dropping point than simple lithium greases, extending the operational temperature range of the lubricant.

The following diagram illustrates the relationship between the reactants and their role in the formation of a lithium complex grease.

References

- 1. Azelaic acid, dilithium salt | C9H14Li2O4 | CID 162336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [precision.fda.gov]

- 5. dilithium,nonanedioate | CAS#:38900-29-7 | Chemsrc [chemsrc.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Dilithium Azelate: A Technical Guide to Health and Safety for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling Dilithium (B8592608) azelate. The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development setting.

Chemical and Physical Properties

Dilithium azelate is the dilithium salt of azelaic acid.[1] It is typically a white or off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 38900-29-7 | [3] |

| Molecular Formula | C9H14Li2O4 | [1][3] |

| Molecular Weight | 200.087 g/mol | [1][3][4] |

| Appearance | White or off-white powder | [2] |

| EINECS | 254-184-4 | [3] |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents. | [2] |

| Melting Point | 160.5ºC | [4] |

| Boiling Point | 370.5ºC at 760mmHg | [4] |

| Flash Point | 192.1ºC | [4] |

| Density | 1.131g/cm3 | [4] |

Toxicological Data

The primary toxicological concern associated with this compound is acute oral toxicity.[3][5] It is classified as harmful if swallowed.[3] Detailed toxicological data is summarized in Table 2.

| Endpoint | Species | Value | Method | References |

| Acute Oral Toxicity (LD50) | Rat | > 300 mg/kg | Not specified | [6] |

| Acute Dermal Toxicity | - | No information available | - | [6] |

| Specific Target Organ Toxicity (Single Exposure) | - | The substance or mixture is not classified as a specific target organ toxicant, single exposure. | - | [6] |

| Endocrine Disrupting Properties | - | Does not contain components considered to have endocrine disrupting properties at levels of 0.1% or higher. | - | [6] |

Hazard Identification and Precautionary Measures

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statement:

-

H302: Harmful if swallowed. [3]

The following precautionary statements should be strictly followed:

-

P264: Wash hands and any exposed skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P330: Rinse mouth.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Storage Workflow

Proper handling and storage procedures are critical to minimize risk. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.[3][6]

| Exposure Route | First-Aid Procedure | References |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor/physician. Do not induce vomiting without medical advice. Never give anything by mouth to an unconscious person. | [3][6] |

| Inhalation | Move the victim to fresh air. If signs/symptoms continue, get medical attention. If unconscious, place in recovery position and seek medical advice. Keep respiratory tract clear. | [6] |

| Skin Contact | Take off all contaminated clothing immediately. Wash off immediately with soap and plenty of water. Get medical attention if irritation develops and persists. Wash clothing before reuse. | [6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 10-15 minutes. If eye irritation persists, consult a specialist. | [3][6] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Accidental Release Measures

In case of a spill or release, the following steps should be taken:

-

Personal Precautions: Evacuate personnel to a safe area. Use respiratory protection if dust is generated. Avoid breathing dust.[6]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Exposure to decomposition products may be a hazard to health.[6]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[3][6]

Ecological Information

There is limited data available on the ecotoxicological effects of this compound.[3]

-

Persistence and Degradability: No data available.[3]

-

Bioaccumulative Potential: No data available.[3]

-

Mobility in Soil: No data available.[3]

-

PBT and vPvB Assessment: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[6]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not discharge into drains.[6]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and perform a thorough risk assessment for your specific experimental protocols.

References

- 1. Azelaic acid, dilithium salt | C9H14Li2O4 | CID 162336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-426973) | 38900-29-7 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. dilithium,nonanedioate | CAS#:38900-29-7 | Chemsrc [chemsrc.com]

- 5. static.interflon.com [static.interflon.com]

- 6. oks-germany.com [oks-germany.com]

Dilithium Azelate in Materials Science: A Technical Guide to its Application in High-Performance Lubricating Greases

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a versatile organometallic compound with documented applications in materials science, most notably as a key component in the formulation of high-performance lithium complex lubricating greases. While its potential use as a polyamide additive and polymerization catalyst is noted in broader chemical literature, detailed experimental evidence and in-depth studies are predominantly centered on its role as a complexing agent in grease thickeners. This technical guide provides a comprehensive overview of the synthesis, properties, and application of dilithium azelate in the formulation of lithium complex greases, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Application: High-Performance Lithium Complex Greases

This compound serves as a crucial co-thickener, or complexing agent, in combination with a primary lithium soap, typically lithium 12-hydroxystearate. The incorporation of this compound into the grease formulation significantly enhances the thermal stability of the lubricant, resulting in a higher dropping point compared to simple lithium soap greases.[1] This makes lithium complex greases suitable for a wide range of demanding applications, particularly in the automotive and industrial sectors where high temperatures are encountered.

The primary function of lithium 12-hydroxystearate is to form the fibrous soap structure that thickens the base oil.[2] this compound, on the other hand, does not contribute significantly to the thickening of the grease but is critical for elevating its dropping point.[2] The synergistic interaction between the lithium 12-hydroxystearate and this compound, when properly co-crystallized, results in a grease with superior performance characteristics.[2]

Quantitative Data on Lithium Complex Greases

The properties of lithium complex greases are highly dependent on the formulation, particularly the ratio of 12-hydroxystearic acid to azelaic acid, the type of base oil, and the manufacturing process. The following table summarizes typical properties of lithium complex greases formulated with this compound.

| Property | Typical Value | Test Method | Reference |

| Dropping Point | > 260 °C | ASTM D2265 | [3] |

| Worked Penetration (60 strokes) | 265 - 295 (NLGI Grade 2) | ASTM D217 | [3] |

| Oil Separation (24h @ 100°C) | < 5 wt% | ASTM D6184 | - |

| Water Washout (@ 79°C) | < 10 wt% loss | ASTM D1264 | - |

Experimental Protocol: Synthesis of a Lithium Complex Grease

This protocol outlines a typical laboratory-scale procedure for the synthesis of a lithium complex grease using this compound as the complexing agent.

Materials:

-

12-hydroxystearic acid

-

Azelaic acid

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

-

Base oil (e.g., ISO VG 100 mineral oil or PAO)

-

Distilled water

-

Overbased magnesium sulfonate (optional additive)[2]

Equipment:

-

Grease kettle or reaction vessel with heating and stirring capabilities

-

Thermometer

-

Homogenizer (optional)

Procedure:

-

Charge the Reactor: Charge the reaction vessel with approximately 60% of the total base oil required for the final formulation.

-

Additive Addition (Optional): If using, add a small amount of overbased magnesium sulfonate to the base oil while mixing.[2]

-

Saponification - Step 1 (Primary Thickener Formation):

-

Add the 12-hydroxystearic acid to the base oil and heat the mixture to 80-90°C with continuous stirring until the acid is completely dissolved.

-

Prepare a solution of lithium hydroxide monohydrate in distilled water.

-

Slowly add the lithium hydroxide solution to the oil-acid mixture. The amount of lithium hydroxide should be stoichiometric to neutralize the 12-hydroxystearic acid.

-

Increase the temperature to approximately 120-130°C to carry out the saponification reaction and remove the water.

-

-

Saponification - Step 2 (Complexing Agent Formation):

-

Once the primary saponification is complete and water has been removed, add the azelaic acid to the mixture.

-

Add a second portion of lithium hydroxide solution, stoichiometric to the azelaic acid, to form the this compound in situ.

-

-

Heating and Dehydration:

-

Gradually heat the mixture to a top temperature of 200-220°C. This high temperature is crucial for the proper formation and co-crystallization of the lithium complex thickener.

-

Hold the mixture at the top temperature for a specified period (e.g., 30-60 minutes) to ensure complete reaction and dehydration.

-

-

Cooling and Finishing:

-

Begin the cooling process. The rate of cooling can influence the final grease structure and properties.

-

During cooling, add the remaining portion of the base oil.

-

Once the grease has cooled to below 100°C, it can be further processed through a homogenizer to achieve the desired consistency and smoothness.

-

Process Visualization

The following diagrams illustrate the key logical steps in the synthesis of this compound and the manufacturing workflow of a lithium complex grease.

References

Theoretical Insights into the Electronic Structure of Dilithium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate, the lithium salt of the nine-carbon dicarboxylic acid, azelaic acid, is a compound of increasing interest, particularly in the field of advanced battery technologies. Understanding its electronic structure is paramount for elucidating its electrochemical properties and potential applications. This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of dilithium azelate. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established methodologies and expected electronic characteristics based on the principles of computational chemistry and data from analogous carboxylate systems. We present anticipated quantitative data, detailed hypothetical experimental protocols, and visualizations to offer a foundational understanding for researchers in this domain.

Introduction

Azelaic acid and its derivatives have found applications in various fields, including dermatology and polymer science. The lithium salt, this compound, is gaining attention as a potential organic electrode material for lithium-ion batteries. The performance of such materials is intrinsically linked to their electronic properties, including the energies of their frontier molecular orbitals, charge distribution, and bonding characteristics.

Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. Methods like Density Functional Theory (DFT) can offer profound insights into the electronic structure, guiding the rational design of new materials. This guide will detail the theoretical framework for studying this compound, providing a roadmap for future computational research.

Molecular Geometry and Structure

The azelate anion (C₉H₁₄O₄²⁻) is a flexible nine-carbon chain terminated by two carboxylate groups. Studies on dicarboxylates have shown that in condensed phases, the alkyl chain can adopt various conformations. For an isolated molecule in a theoretical calculation, a common starting point is a linear or slightly bent conformation of the carbon backbone. The two carboxylate groups at each end are planar, with the negative charge delocalized across the two oxygen atoms through resonance. The lithium ions (Li⁺) are expected to electrostatically interact with the negatively charged oxygen atoms of the carboxylate groups.

Theoretical and Computational Methodology

To investigate the electronic structure of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) is a widely used and accurate method for such studies.

Computational Protocol

A typical computational workflow for determining the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The initial predicted structure of this compound is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is performed to obtain the final electronic properties.

-

Population Analysis: Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld, are used to determine the partial atomic charges.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed.

The logical workflow for such a theoretical investigation is depicted in the following diagram:

Expected Electronic Structure Properties